2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound featuring multiple functional groups, including imidazole, thiazolidinone, and pyridopyrimidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazole derivative, followed by the introduction of the propylamino group. The thiazolidinone moiety is then synthesized separately and coupled with the imidazole derivative under controlled conditions. The final step involves the formation of the pyridopyrimidinone ring through cyclization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis. Techniques such as continuous flow chemistry might be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiazolidinone moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone moiety can yield sulfoxides or sulfones, while reduction of the imidazole ring can produce dihydroimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis .
Biology
Its imidazole moiety is particularly useful in mimicking the histidine residues found in many biological systems .
Medicine
Medically, this compound is being investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development .
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions, making it useful in metalloenzyme inhibition. The thiazolidinone ring can interact with various proteins, potentially modulating their activity. The pyridopyrimidinone core may also play a role in the compound’s biological activity by interacting with nucleic acids or other cellular components .
Comparison with Similar Compounds
Similar Compounds
- **2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid
- **1-(3-(1H-imidazol-1-yl)propyl)-2-methyl-4-oxo-1,4-dihydropyridine
Uniqueness
Compared to similar compounds, 2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its unique combination of functional groups. This allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets .
Properties
Molecular Formula |
C19H18N6O2S2 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3-imidazol-1-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H18N6O2S2/c1-23-18(27)14(29-19(23)28)11-13-16(21-6-4-8-24-10-7-20-12-24)22-15-5-2-3-9-25(15)17(13)26/h2-3,5,7,9-12,21H,4,6,8H2,1H3/b14-11- |
InChI Key |
QEBRNSHOACLTSO-KAMYIIQDSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCCN4C=CN=C4)/SC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCCN4C=CN=C4)SC1=S |
Origin of Product |
United States |
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